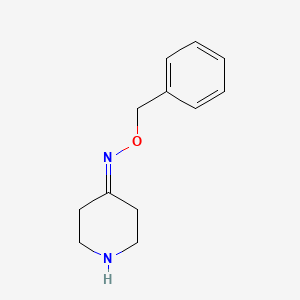

piperidin-4-one O-benzyl oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-phenylmethoxypiperidin-4-imine |

InChI |

InChI=1S/C12H16N2O/c1-2-4-11(5-3-1)10-15-14-12-6-8-13-9-7-12/h1-5,13H,6-10H2 |

InChI Key |

MCZRFXDSKGNGRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=NOCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Routes Toward Piperidin 4 One O Benzyl Oxime

Strategies for the Construction of the Piperidin-4-one Core

The piperidin-4-one ring is a crucial structural motif found in numerous natural products and pharmaceutically active compounds. chemrevlett.comnih.gov Its synthesis has been a subject of extensive research, leading to the development of various methodologies. These can be broadly categorized into classical condensation reactions and other modern cyclization strategies.

Mannich Condensation Approaches to Piperidin-4-ones

The Mannich condensation is a cornerstone in the synthesis of piperidin-4-ones. nih.govchemrevlett.com This multicomponent reaction typically involves the condensation of a compound containing an active methylene (B1212753) group (like a ketone), an aldehyde, and an amine (or ammonia). chemrevlett.comresearchgate.net

Historically, the reaction involves condensing an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com A more direct and widely used variation is the condensation of an aliphatic ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). For instance, various substituted 2,6-diaryl-3-methyl-4-piperidones have been synthesized through the Mannich reaction of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate in an ethanol (B145695) medium. chemrevlett.comresearchgate.net

Early procedures for these reactions often involved refluxing the reactants in aqueous or alcoholic solutions, but these methods were frequently plagued by poor yields and difficulties in product isolation. mdma.ch A significant improvement was the use of glacial acetic acid as a solvent. This modification was found to facilitate the reaction, leading to rapid formation of the desired piperidone, easier isolation of pure products, and more satisfactory yields. mdma.ch

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

| Ketone Component | Aldehyde Component | Amine Source | Solvent | Key Features |

|---|---|---|---|---|

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol | Synthesis of 2,6-diaryl-3-methyl-4-piperidones. researchgate.net |

| Various ketones | Various aldehydes | Amine or ammonium acetate | Acetic acid | Improved yields and easier product isolation compared to alcohol or water. mdma.ch |

Alternative Cyclization and Ring-Forming Reactions

Beyond the classical Mannich reaction, a diverse array of cyclization strategies has been developed to construct the piperidin-4-one core.

One prominent method is the Dieckmann condensation . This intramolecular reaction is employed after the addition of a primary amine to two moles of an alkyl acrylate, which is then followed by hydrolysis and decarboxylation to yield the 4-piperidone (B1582916). dtic.mil

Another approach is the double aza-Michael reaction , which provides an atom-efficient route to chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org This method is valuable for creating stereochemically defined piperidine (B6355638) scaffolds.

Other notable ring-forming reactions include:

Petrenko-Kritschenko Reaction : This reaction condenses two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate in a double Mannich reaction to form the piperidone ring. dtic.mil

Nazarov Cyclization : This method can be used on divinyl ketones, which can be formed from the hydration of vinyl propargyl alcohols, to produce the 4-piperidone structure. dtic.mil

Electroreductive Cyclization : This technique utilizes an electrochemical flow microreactor to synthesize piperidine derivatives from the reaction of an imine with a terminal dihaloalkane, offering a modern alternative to traditional methods that may use toxic reagents or high temperatures. nih.gov

Intramolecular Cyclization : A variety of intramolecular cyclization methods exist, including metal-catalyzed processes and electrophilic cyclizations, which are used to form the piperidine ring from suitable acyclic precursors. nih.gov

Oximation of Piperidin-4-ones

Once the piperidin-4-one core is synthesized, the next step is the conversion of the ketone carbonyl group into an oxime. The oxime functional group is a versatile intermediate in organic synthesis. nih.gov

Classical Oximation Procedures

The traditional method for preparing oximes involves the reaction of a ketone with hydroxylamine (B1172632). ijprajournal.com Typically, this is achieved by refluxing an alcoholic solution of the piperidin-4-one with hydroxylamine hydrochloride and a base, such as pyridine. ijprajournal.comnih.gov While widely used, this classical procedure has several drawbacks, including often low yields, long reaction times, the use of toxic pyridine, and potential for effluent pollution due to the organic solvents. ijprajournal.comnih.gov

An example of a specific application involves the synthesis of 1-benzylpiperidin-4-one O-2-bromobenzyl oxime, where 1-benzylpiperidin-4-one oxime is first formed and then reacted with 2-bromobenzyl bromide in the presence of sodium hydroxide (B78521) in dry acetone. nih.gov

Catalytic and Green Chemistry Approaches in Oxime Formation

In response to the limitations of classical methods, significant research has focused on developing more efficient and environmentally benign "green" approaches for oxime synthesis. ijprajournal.comnih.gov These methods often utilize catalysts and solvent-free conditions.

One innovative approach is the use of "grindstone chemistry," where the carbonyl compound and hydroxylamine hydrochloride are ground together at room temperature with a catalyst, avoiding the need for a solvent. nih.gov Bismuth(III) oxide (Bi₂O₃) has been shown to be an effective catalyst for this solvent-free reaction, providing excellent yields in a short time. nih.gov Other catalysts reported for solvent-free oximation, often coupled with microwave irradiation, include basic alumina, calcium oxide (CaO), and sulfated titania (TiO₂/SO₄²⁻). nih.gov Zinc oxide (ZnO) has also been used as a catalyst at elevated temperatures. nih.gov

Furthermore, the use of natural acids as catalysts, such as those found in citrus fruit juice or mango extracts, has been explored as an environmentally friendly alternative to traditional acid catalysts. ijprajournal.com

Table 2: Comparison of Oximation Methods

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical | Hydroxylamine hydrochloride, Pyridine | Reflux in alcohol | Well-established | Long reaction times, low yields, toxic reagents, solvent waste. ijprajournal.comnih.gov |

| Grindstone Chemistry | Bismuth(III) oxide (Bi₂O₃) | Grinding at room temperature | Solvent-free, rapid, high yields, environmentally friendly. nih.gov | Requires solid-state reaction. |

| Microwave-Assisted | Basic alumina, CaO, TiO₂/SO₄²⁻ | Microwave irradiation | Solvent-free, rapid | Requires specialized equipment. |

| Natural Acid Catalysis | Vitis lanata, Mangifera indica extracts | Aqueous medium | Green, uses renewable resources | May have variability in catalyst activity. ijprajournal.com |

Mechanistic Pathways of Oxime Functional Group Introduction

The formation of an oxime from a ketone is a well-understood reaction that proceeds via a nucleophilic addition-elimination mechanism. nih.gov The reaction is typically catalyzed by acid. nih.govresearchgate.net

The standard mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : An acid catalyst protonates the oxygen atom of the ketone's carbonyl group, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. nih.govresearchgate.net This step results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov

Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom of the original hydroxyl group.

Dehydration : The protonated hydroxyl group is now a good leaving group (water). The elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the C=N double bond of the oxime. nih.gov

The rate-determining step of the reaction is pH-dependent. Generally, the dehydration of the tetrahedral intermediate is the slowest step. The reaction is fastest under mildly acidic conditions, which provide enough acid to catalyze the dehydration step without significantly reducing the concentration of the free hydroxylamine nucleophile. nih.gov

Benzylation Strategies for Oxime Ether Formation

The introduction of the O-benzyl group onto the oxime nitrogen is a critical transformation in the synthesis of piperidin-4-one O-benzyl oxime. This can be accomplished through two main approaches: direct condensation and etherification.

Direct Condensation with O-Benzylhydroxylamine Hydrochloride

A straightforward approach to this compound involves the direct reaction of a suitable piperidin-4-one derivative with O-benzylhydroxylamine hydrochloride. This method is advantageous as it forms the desired product in a single step from the ketone. The reaction typically proceeds by mixing the piperidin-4-one substrate with O-benzylhydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt and facilitate the condensation.

Etherification Methodologies

An alternative and widely employed strategy is the etherification of a pre-synthesized piperidin-4-one oxime. This two-step process first involves the formation of the oxime from piperidin-4-one and hydroxylamine, followed by the O-alkylation with a benzylating agent. This approach offers flexibility as the intermediate oxime can be isolated and purified before proceeding to the etherification step.

A common etherification method is the Williamson ether synthesis, which involves the deprotonation of the oxime hydroxyl group with a base to form an oximate anion, followed by a nucleophilic substitution reaction with a benzyl (B1604629) halide. A specific example of this approach is the synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime. In this procedure, 1-benzylpiperidin-4-one oxime is treated with sodium hydroxide in dry acetone. The resulting oximate is then reacted with 2-bromobenzyl bromide to yield the desired product. nih.gov

A general and efficient one-pot procedure for the synthesis of various oxime ethers has also been reported, which could be adapted for the synthesis of this compound. misuratau.edu.ly This method involves the reaction of an oxime with benzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). This approach offers the advantage of mild reaction conditions and potentially high yields. misuratau.edu.ly

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that can be fine-tuned to maximize the yield and purity of the final product include the choice of base, solvent, temperature, and the nature of the starting materials.

In the etherification of 1-benzylpiperidin-4-one oxime, the selection of the base is crucial. Strong bases such as sodium hydroxide are effective in deprotonating the oxime to form the reactive oximate anion. The reaction is typically carried out in a polar aprotic solvent like dry acetone, which facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction. nih.gov The temperature of the reaction also plays a significant role; for instance, refluxing the reaction mixture can increase the reaction rate. nih.gov

The following table summarizes the reaction conditions for the synthesis of a closely related analog, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, which provides a valuable reference for the optimization of the synthesis of the parent O-benzyl oxime.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-benzylpiperidin-4-one oxime | NaOH, 2-bromobenzyl bromide | Dry Acetone | Reflux | 3.5 hours | 67% | nih.gov |

Further optimization studies could explore a wider range of bases (e.g., potassium carbonate, sodium hydride), solvents with varying polarities, and the use of phase-transfer catalysts to enhance the reaction rate and yield. The impact of these variations on the formation of byproducts should also be carefully monitored to establish a robust and efficient synthetic protocol.

Considerations for Large-Scale Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of process chemistry principles. Key aspects include the cost and availability of starting materials, reaction safety, process efficiency, and environmental impact. uab.cat

For the direct condensation route, the use of O-benzylhydroxylamine hydrochloride on a large scale would require a reliable and cost-effective supply of this reagent. The synthesis of O-benzylhydroxylamine hydrochloride itself involves multiple steps and requires careful handling of reagents. acsgcipr.org

The etherification route, while potentially more flexible, also has its scale-up challenges. The use of flammable solvents like acetone necessitates appropriate safety measures in an industrial setting. nih.gov The work-up procedure, which may involve extraction and chromatography on a lab scale, would need to be adapted to more scalable purification techniques such as crystallization or distillation.

The management of waste streams is another important consideration. The choice of reagents and solvents should ideally align with green chemistry principles to minimize the environmental footprint of the manufacturing process. For instance, exploring the use of more environmentally benign solvents or developing catalytic methods that reduce the amount of waste generated would be beneficial for a sustainable large-scale synthesis. mdpi.com The development of a robust and scalable process for an active pharmaceutical ingredient (API) often involves a detailed risk assessment of each step to ensure the final product's quality and consistency. uab.cat

Advanced Spectroscopic and Structural Elucidation of Piperidin 4 One O Benzyl Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the definitive structural elucidation and conformational assessment of piperidin-4-one O-benzyl oxime. Through a synergistic application of one- and two-dimensional NMR experiments, a comprehensive understanding of its atomic connectivity, stereochemistry, and dynamic behavior in solution is achieved.

One-Dimensional NMR Studies (¹H NMR, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound provide the fundamental framework for its structural assignment. While specific data for the parent compound requires careful consideration of related structures, the analysis of analogous compounds, such as 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, offers significant insights into the expected chemical shifts. nih.gov

In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be downfield due to the inductive effect of the nitrogen atom. The protons at C3 and C5, adjacent to the oxime-bearing carbon, also exhibit distinct chemical shifts. The benzylic protons of the O-benzyl group typically resonate as a characteristic singlet, while the aromatic protons of the benzyl (B1604629) group appear in the aromatic region of the spectrum. nih.gov

The ¹³C NMR spectrum is equally informative. The carbon of the oxime group (C=N) is a key diagnostic signal, typically appearing in the range of 155-160 ppm. nih.gov The carbons of the piperidine ring (C2, C3, C5, C6) resonate in the aliphatic region, with their specific shifts influenced by their proximity to the nitrogen and the oxime functionality. The benzylic carbon and the aromatic carbons of the O-benzyl group are also readily identified in their expected regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2/C6 | ~2.6 | ~53.0 |

| C3/C5 | ~2.4 - 2.7 | ~25.0 - 32.0 |

| C4 | - | ~158.0 |

| O-C H₂-Ph | ~5.1 | ~75.0 |

| Aromatic-H | ~7.3 - 7.4 | - |

| Aromatic-C | - | ~127.0 - 138.0 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Unambiguous Probing

To overcome the limitations of one-dimensional NMR and achieve unambiguous signal assignments, a suite of two-dimensional NMR techniques is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons on adjacent carbons within the piperidine ring (e.g., H2 with H3, and H5 with H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond proton-carbon (¹H-¹³C) correlations. This technique is crucial for definitively assigning the ¹³C signals based on the already assigned proton signals. For instance, the proton signals of the piperidine ring would show cross-peaks with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (2-3 bond) ¹H-¹³C correlations. This allows for the piecing together of the molecular skeleton. Key HMBC correlations would be expected between the benzylic protons and the oxime carbon, as well as between the piperidine protons and neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for probing spatial relationships between protons. It is particularly vital for determining the stereochemistry, such as the E/Z isomerism of the oxime group, by identifying protons that are close in space but not necessarily scalar-coupled. researchgate.net

Elucidation of Conformational Preferences (Chair, Distorted Chair, Boat Forms)

The six-membered piperidine ring can adopt several conformations, with the chair form generally being the most stable. ias.ac.injaveriana.edu.conih.govjaveriana.edu.co For this compound, extensive studies on related compounds strongly indicate a preference for a chair conformation. nih.govjaveriana.edu.conih.govjaveriana.edu.co This conformation minimizes steric strain and torsional interactions.

In some instances, particularly with bulky substituents on the piperidine ring, contributions from distorted chair or even boat conformations can be observed. ias.ac.innih.gov However, for the unsubstituted piperidin-4-one core, the chair form is expected to be the predominant conformer in solution. The exact nature of the chair conformation, including the axial or equatorial orientation of substituents, is determined by a combination of steric and electronic factors.

Stereochemical Investigations: E/Z Isomerism at the Oxime Moiety

The C=N double bond of the oxime functionality gives rise to the possibility of E/Z isomerism. In the case of this compound, the E-isomer is generally found to be the thermodynamically more stable and, therefore, the exclusively or predominantly formed product. nih.gov This preference is attributed to minimized steric hindrance.

The stereochemistry of the oxime can be unequivocally determined using NOESY. In the E-isomer, the O-benzyl group is oriented syn to the C5 position of the piperidine ring. A NOESY experiment would reveal a spatial correlation (cross-peak) between the protons on C5 and the benzylic protons of the O-benzyl group. Conversely, the absence of such a correlation and the potential presence of a correlation with the C3 protons would suggest the Z-isomer. researchgate.net

Analysis of Substituent Effects on Chemical Shifts and Coupling Constants

The introduction of substituents on either the piperidine ring or the benzyl group can significantly influence the ¹H and ¹³C NMR spectra. These effects are transmitted through both inductive and resonance mechanisms.

Substituents on the Benzyl Group: Electron-donating groups (e.g., methoxy) on the aromatic ring of the benzyl moiety would be expected to increase electron density, leading to an upfield shift (shielding) of the aromatic and benzylic proton and carbon signals. Conversely, electron-withdrawing groups (e.g., nitro) would cause a downfield shift (deshielding).

Substituents on the Piperidine Ring: Alkyl or aryl substituents on the piperidine ring will primarily exert steric effects, influencing the conformational equilibrium and causing localized changes in chemical shifts. The magnitude and direction of these shifts can provide valuable information about the orientation of the substituents (axial vs. equatorial).

The coupling constants (J-values) between protons on the piperidine ring are also highly dependent on the ring's conformation. The dihedral angle between coupled protons, as described by the Karplus equation, dictates the magnitude of the coupling constant. Analysis of these coupling constants can therefore provide further evidence for the preferred chair conformation.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands in the IR spectrum of this compound would include:

C=N Stretch: The carbon-nitrogen double bond of the oxime typically exhibits a stretching vibration in the region of 1680-1620 cm⁻¹. This is a key diagnostic peak for the oxime functionality.

N-O Stretch: The nitrogen-oxygen single bond of the oxime group usually shows a stretching vibration in the 960-930 cm⁻¹ range.

C-O Stretch: The carbon-oxygen single bond of the benzyl ether linkage would be expected to produce a strong absorption band in the 1250-1050 cm⁻¹ region.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzylic methylene (B1212753) groups appear just below 3000 cm⁻¹. elixirpublishers.com

C=C Stretches (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. elixirpublishers.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=N (Oxime) | Stretch | 1680 - 1620 |

| N-O (Oxime) | Stretch | 960 - 930 |

| C-O (Ether) | Stretch | 1250 - 1050 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy of this compound is used to identify its key functional groups. The spectrum is characterized by several distinct absorption bands. A significant band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine within the piperidine ring. The C=N stretching vibration of the oxime group typically appears in the 1640-1690 cm⁻¹ range. The N-O stretching vibration is generally observed around 930-960 cm⁻¹.

The presence of the benzyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands within the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and methylene groups are found in the 2850-2950 cm⁻¹ range. The C-O stretching of the ether linkage in the benzyloxime moiety also gives rise to a characteristic band, typically in the 1000-1100 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| Oxime C=N | Stretch | 1640 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Benzyl C-O | Stretch | 1000 - 1100 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the structural analysis of this compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. This makes it particularly effective for identifying non-polar bonds. For this compound, Raman spectroscopy can provide strong signals for the C=C bonds in the aromatic ring and the C=N bond of the oxime group. It can also be used to study the skeletal vibrations of the piperidine ring, offering additional insights into its conformation in different environments.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry confirms the molecular weight of this compound to be 204.27 g/mol , corresponding to the molecular formula C₁₂H₁₆N₂O. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z 204.

The fragmentation pattern provides significant structural information. A primary fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91, which is often the base peak. Another characteristic fragmentation involves the cleavage of the N-O bond. The piperidine ring itself can undergo fragmentation, typically through cleavage at the bonds alpha to the nitrogen atom.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion |

|---|---|

| 204 | [C₁₂H₁₆N₂O]⁺• (Molecular Ion) |

| 113 | [M - C₇H₇O]⁺ (Loss of benzyloxy radical) |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional structure of this compound in the solid state. Studies on analogous compounds reveal that the oxime ether linkage predominantly adopts the more stable E configuration, where the bulky benzyl group is positioned anti to the piperidine ring to minimize steric hindrance researchgate.net.

The piperidine ring itself consistently adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings nih.govresearchgate.net. In this conformation, substituents can occupy either axial or equatorial positions. The specific geometry, including puckering parameters, is determined by the substitution pattern and crystal packing forces. For instance, in the closely related compound 1-benzylpiperidin-4-one O-2-bromobenzyl oxime, the piperidone ring adopts a chair conformation with a total puckering amplitude (QT) of 0.554 (2) Å nih.gov.

The precise bond angles and dihedral (torsion) angles determined from X-ray diffraction data define the molecule's conformation. Key parameters include the internal angles of the piperidine ring, which deviate slightly from the ideal tetrahedral angle of 109.5° due to ring puckering. The C=N-O bond angle of the oxime ether is typically around 110-115°.

Dihedral angles are crucial for describing the spatial relationship between different parts of the molecule. For example, the dihedral angle between the plane of the benzyl group and the plane of the C=N-O moiety influences potential intramolecular interactions. In similar structures, the dihedral angles between different ring systems are significant; for example, in 1-benzylpiperidin-4-one O-2-bromobenzyl oxime, the dihedral angle between the two benzene (B151609) rings is 64.10 (7)° nih.govnih.govjaveriana.edu.co.

Table 3: Representative Bond and Dihedral Angles from a Related Piperidin-4-one Oxime Derivative

| Parameter | Description | Typical Value (°) | Source |

|---|---|---|---|

| C-N-C | Angle within piperidine ring | ~112 | nih.gov |

| C=N-O | Oxime ether bond angle | ~111 | nih.gov |

Note: Data presented is from the analogue 1-benzylpiperidin-4-one O-2-bromobenzyl oxime as a representative example.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, the N-H group of the piperidine ring is a key hydrogen bond donor, capable of forming N-H···N or N-H···O hydrogen bonds with acceptor atoms on adjacent molecules. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks.

In addition to classical hydrogen bonding, weaker C-H···π interactions play a crucial role in the crystal packing researchgate.net. These interactions occur when a C-H bond (from the piperidine or benzyl group) points towards the electron-rich π-system of a nearby benzyl ring. These forces, though individually weak, collectively contribute to the stability of the crystal structure and influence the orientation of the molecules mdpi.comresearchgate.net. The distances and angles of these interactions (e.g., C-H···centroid distances typically fall in the range of 2.5 to 2.9 Å) are characteristic identifiers of their presence and strength researchgate.net. The interplay of these varied intermolecular forces dictates the final solid-state architecture of the compound.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzylpiperidin-4-one O-2-bromobenzyl oxime |

| 2,6-diarylpiperidin-4-one O-benzyloximes |

Chemical Reactivity and Transformation Mechanisms of Piperidin 4 One O Benzyl Oxime

Reactions Involving the Oxime Ether Functional Group

The O-benzyl oxime moiety is a key functional group that dictates a significant portion of the molecule's reactivity. It can undergo hydrolysis to regenerate the ketone, be reduced to a primary amine, or participate in rearrangement reactions to form lactams.

Hydrolysis: The oxime ether linkage in piperidin-4-one O-benzyl oxime can be cleaved under hydrolytic conditions to regenerate the parent piperidin-4-one. This reaction is typically acid-catalyzed. nih.govnih.gov The mechanism commences with the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. nih.gov Elimination of O-benzylhydroxylamine from this intermediate, followed by deprotonation, yields the corresponding ketone. Oximes and their ethers are generally more resistant to hydrolysis than analogous imines or hydrazones, a stability attributed to the inductive effect of the electronegative oxygen atom, which disfavors the initial protonation step. nih.govraineslab.com

Reductive Transformations: The C=N bond of the oxime ether is susceptible to reduction, providing a valuable route to 4-aminopiperidine derivatives. This transformation can be achieved using various reducing agents.

Hydride Reagents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) are effective for reducing oximes to primary amines. aakash.ac.inacs.org The reaction proceeds by the delivery of a hydride ion to the carbon of the C=N bond, followed by workup to yield the amine.

Catalytic Hydrogenation: This is a widely used method for the reduction of oximes and oxime ethers. organic-chemistry.org Various catalyst systems can be employed, including palladium on carbon (Pd/C), Raney Nickel (Raney-Ni), and rhodium (Rh) catalysts, under an atmosphere of hydrogen gas. uc.pt The choice of catalyst and reaction conditions can influence the outcome. In some cases, partial reduction may lead to the corresponding hydroxylamine (B1172632). uc.pt For instance, certain iridium catalysts have been specifically used for the hydrogenation of oximes to hydroxylamines. google.com

The general outcome of the complete reduction of this compound is the formation of the corresponding 4-aminopiperidine derivative, with the N-O bond being cleaved in the process.

| Reaction | Reagent(s) | Solvent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 4-Aminopiperidine derivative |

| Reduction | H₂, Pd/C | Methanol or Ethanol (B145695) | 4-Aminopiperidine derivative |

| Reduction | H₂, Raney-Ni | Ethanol | 4-Aminopiperidine derivative |

| Reduction | NaBH₄, nano Cu | Ethanol | 4-Aminopiperidine derivative semanticscholar.org |

The Beckmann rearrangement is a classic reaction of ketoximes that converts them into N-substituted amides. chemistrysteps.com For a cyclic ketoxime like this compound, this rearrangement would lead to the formation of a ring-expanded product, specifically a seven-membered lactam (an azepan-2-one derivative). chemistnotes.com

The mechanism is initiated by converting the oxygen-bound group into a good leaving group. masterorganicchemistry.com In a typical Beckmann rearrangement, an acid catalyst protonates the oxime's hydroxyl group, facilitating its departure as water. organic-chemistry.orgunacademy.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate. chemistrysteps.comwikipedia.org This intermediate is then attacked by water and tautomerizes to the final amide product. masterorganicchemistry.com

For an O-benzyl oxime, the benzyloxy group is not an inherently good leaving group. Therefore, the reaction would require promotion by a strong Brønsted or Lewis acid to activate the N-O bond for cleavage. While specific studies on this compound are not prevalent, the theoretical product of the rearrangement would be a 1,4-diazacycloheptan-2-one structure, assuming the migration of the C-5 carbon atom. A potential competing pathway is the Beckmann fragmentation, which can occur if the migrating group can form a stable carbocation. chemistnotes.comwikipedia.org

The oxygen atom of the oxime can serve as a nucleophile for the formation of various derivatives, most notably oxime carbamates. These compounds can be synthesized through several routes.

One common method involves the reaction of the parent piperidin-4-one oxime with an isocyanate (R-N=C=O). nih.govacs.org The nucleophilic attack of the oxime oxygen on the electrophilic carbon of the isocyanate yields the corresponding O-carbamoyl oxime.

Alternatively, a two-step, one-pot procedure using 1,1'-carbonyldiimidazole (CDI) is effective and avoids the use of potentially hazardous isocyanates. epa.govnih.gov In this method, the oxime is first treated with CDI to form an activated oxime-imidazolide intermediate. Subsequent addition of a primary or secondary amine displaces the imidazole group to afford the desired N-substituted or N,N-disubstituted oxime carbamate in high yield. epa.gov This method has been specifically applied to synthesize biologically active carbamate derivatives from 3-ethyl-1-methyl-2,6-diphenylpiperidin-4-one oxime. epa.gov

Beyond carbamates, other oxime esters can be formed by reacting the oxime with activated carboxylic acids, such as those activated in situ with phosphorus oxychloride (POCl₃) and pyridine.

| Reagent 1 | Reagent 2 | Method | Product |

| Piperidin-4-one oxime | Phenyl isocyanate | Isocyanate addition | Piperidin-4-one O-(N-phenylcarbamoyl) oxime acs.org |

| Piperidin-4-one oxime | 1,1'-Carbonyldiimidazole (CDI) | Activation then amine addition | Piperidin-4-one O-(N-substituted-carbamoyl) oxime epa.gov |

| Piperidin-4-one oxime | Carboxylic acid / POCl₃ | Mixed anhydride formation | Piperidin-4-one oxime ester |

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring itself offers sites for functionalization, primarily at the nitrogen atom and, to a lesser extent, at the alpha-carbon positions.

Assuming the piperidine nitrogen is a secondary amine, it is readily susceptible to electrophilic attack.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, most commonly alkyl halides (e.g., benzyl (B1604629) chloride, methyl iodide). The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIEA), to scavenge the acid byproduct. researchgate.net Common solvents for this transformation include dimethylformamide (DMF) and acetonitrile. The reaction proceeds via an Sɴ2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. These reactions are also typically performed in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid. N-acylation is often a high-yield reaction that introduces an amide functional group onto the piperidine ring. A variety of N-acyl-piperidin-4-one derivatives have been synthesized using this approach. chemrevlett.com

Functionalization of the carbon skeleton of the piperidine ring, particularly at the C-3 and C-5 positions alpha to the oxime group, is a synthetically valuable transformation. While direct functionalization of the pre-formed oxime ether can be challenging, these positions are often modified at the piperidin-4-one stage before the oxime is formed. nih.govnih.gov

A key strategy for introducing substituents at the C-3 and C-5 positions is the Mannich reaction. chemrevlett.comnih.gov This is a multi-component condensation involving the parent piperidin-4-one (or its precursor), an aldehyde (often formaldehyde or an aromatic aldehyde), and a primary or secondary amine (or ammonia). researchgate.net This reaction forms β-amino carbonyl compounds, effectively adding an aminomethyl substituent to the alpha-carbon. Subsequent chemical transformations can then be performed on the substituted piperidin-4-one before it is converted to the final O-benzyl oxime derivative. This synthetic sequence allows for the creation of a diverse array of substituted piperidine scaffolds. chemrevlett.comijprajournal.com

Ring Opening and Rearrangement Pathways

The this compound scaffold can undergo characteristic ring-opening and rearrangement reactions, primarily through the well-established Beckmann rearrangement. This reaction transforms the cyclic oxime into a seven-membered lactam, a valuable structural motif in medicinal and materials chemistry.

The mechanism of the Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation in the presence of a strong acid or conversion to a better leaving group with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) erowid.orgresearchgate.netmdma.chrsc.org. This activation facilitates a concerted 1,2-alkyl shift, where one of the carbon atoms of the piperidine ring migrates to the electron-deficient nitrogen atom, leading to the simultaneous cleavage of the N-O bond erowid.orgresearchgate.netrsc.org. The stereochemistry of the oxime is critical, as the group anti-periplanar to the leaving group on the nitrogen is the one that migrates erowid.org. For this compound, this would involve the migration of either the C3 or C5 of the piperidine ring.

Following the migration, a nitrilium ion intermediate is formed, which is then attacked by water to yield the corresponding lactam after tautomerization researchgate.netrsc.org. The industrial synthesis of ε-caprolactam, the precursor to Nylon-6, from cyclohexanone oxime is a classic example of this transformation and highlights its significance wikipedia.org.

In some cases, a competing reaction known as the Beckmann fragmentation can occur. This pathway is favored when the migrating group can form a stable carbocation. For instance, oximes with a quaternary carbon atom anti to the hydroxyl group are prone to fragmentation, yielding a nitrile and a carbocationic fragment erowid.orgresearchgate.netwikipedia.org. While less common for simple cyclic ketoximes, the reaction conditions can be tuned to favor either rearrangement or fragmentation.

Table 1: Reagents for Beckmann Rearrangement of Oximes

| Reagent/Catalyst | Description | Reference |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | A strong Brønsted acid commonly used to catalyze the rearrangement. | erowid.org |

| Phosphorus Pentachloride (PCl₅) | A Lewis acid that activates the oxime by forming a chlorophosphate ester. | erowid.orgwikipedia.org |

| Thionyl Chloride (SOCl₂) | Another Lewis acid that converts the hydroxyl group into a better leaving group. | erowid.org |

| Polyphosphoric Acid (PPA) | A strong acid catalyst often used in laboratory-scale syntheses. | erowid.org |

| Cyanuric Chloride/Zinc Chloride | A catalytic system that activates the hydroxyl group for rearrangement under milder conditions. | wikipedia.org |

Transformations of the Benzyl Moiety

The O-benzyl group in this compound serves as a protecting group for the oxime functionality. Its removal or modification is a key step in many synthetic routes.

Hydrogenolysis and Deprotection Strategies

The most common method for the deprotection of O-benzyl ethers is catalytic hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.

Catalytic Hydrogenolysis: This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H₂) organic-chemistry.orgresearchgate.netchemrxiv.orgnacatsoc.org. The reaction is generally carried out in a suitable solvent like ethanol or methanol at ambient or slightly elevated pressure. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity, minimizing side reactions like the saturation of aromatic rings chemrxiv.orgnacatsoc.org. For instance, a combination of 10% Pd/C and 10% Pd(OH)₂/C has been shown to be effective for the hydrogenolysis of challenging benzyl groups researchgate.net.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst. Ammonium (B1175870) formate is a widely used hydrogen donor in combination with Pd/C erowid.orgmdma.chmdma.chniscpr.res.in. This method offers the advantage of being experimentally simpler and avoiding the need for specialized high-pressure hydrogenation equipment erowid.orgmdma.chmdma.ch. The reaction is typically performed by refluxing the substrate with ammonium formate and Pd/C in a solvent like methanol. This technique has been successfully applied to the reduction of oximes to their corresponding amines erowid.orgrsc.org.

Table 2: Common Conditions for O-Benzyl Deprotection

| Method | Catalyst | Hydrogen Source | Typical Solvent | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ gas | Methanol, Ethanol | organic-chemistry.orgchemrxiv.org |

| Catalytic Hydrogenolysis | 10% Pd/C and 10% Pd(OH)₂/C | H₂ gas | Methanol/Water/Acetic Acid | researchgate.net |

| Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol | erowid.orgmdma.chmdma.ch |

Aromatic Substitutions and Derivatizations

The benzyl group's aromatic ring can be functionalized through various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

Directed ortho-Metalation: This powerful technique allows for the regioselective functionalization at the ortho position of the benzyl ring. The oxygen atom of the benzyloxy group can act as a directed metalation group (DMG), coordinating to a strong base like n-butyllithium wikipedia.orgorganic-chemistry.orguwindsor.ca. This coordination directs the deprotonation to the adjacent ortho position, generating an aryllithium species. This intermediate can then be quenched with various electrophiles to introduce substituents such as halogens, carbonyl groups, or alkyl groups exclusively at the ortho position wikipedia.orgorganic-chemistry.orguwindsor.ca. The α-lithiobenzyloxy group, generated by selective α-lithiation with t-BuLi, can also act as a directed metalation group, leading to ortho-lithiophenyl α-lithiobenzyl ethers researchgate.net.

Friedel-Crafts Reactions: The benzyl ring can also undergo classical Friedel-Crafts alkylation and acylation reactions. These reactions involve the substitution of an aromatic proton with an alkyl or acyl group, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) rsc.orgnih.govchemrxiv.orgacs.org. The benzyloxy group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the ether linkage. The regioselectivity can be influenced by the steric bulk of the reactants and the specific reaction conditions nih.govchemrxiv.orgacs.org.

Regioselectivity and Stereoselectivity in Chemical Transformations

The piperidine ring in this compound is a conformationally flexible six-membered heterocycle that typically adopts a chair conformation researchgate.netresearchgate.net. The substituents on the ring can occupy either axial or equatorial positions, leading to different stereoisomers. The stereochemistry of the piperidine ring can significantly influence the regioselectivity and stereoselectivity of its reactions.

For instance, in the Beckmann rearrangement, the stereochemistry of the oxime determines which of the adjacent carbon atoms migrates. The group that is anti to the O-benzyl group will migrate preferentially. Therefore, controlling the E/Z isomerization of the oxime is crucial for achieving a regioselective ring expansion.

Furthermore, reactions involving the piperidone carbonyl group or the adjacent α-carbons can be highly stereoselective. For example, the reduction of the carbonyl group in N-substituted piperidin-4-ones can lead to the formation of either axial or equatorial alcohols, depending on the reducing agent and the steric environment around the carbonyl group. The synthesis of substituted piperidin-4-one oxime ethers has been shown to result in specific stereoisomers, with less sterically hindered compounds often favoring a chair conformation nih.gov. The stereocontrolled synthesis of piperidine derivatives often utilizes chiral auxiliaries or catalysts to achieve high diastereoselectivity or enantioselectivity researchgate.netnih.gov. The nucleophilic addition to N-benzyl-4-piperidone can also proceed with stereoselectivity, which is influenced by factors such as the Felkin-Anh model and the presence of adjacent electronegative atoms youtube.com.

Computational and Theoretical Investigations of Piperidin 4 One O Benzyl Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and reactivity. For piperidin-4-one O-benzyl oxime and its derivatives, various computational methods have been employed to elucidate their properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively applied to study piperidin-4-one derivatives. researchgate.net These studies consistently show that the piperidine (B6355638) ring in these compounds adopts a stable chair conformation. nih.govjaveriana.edu.cojaveriana.edu.conih.gov The benzyl (B1604629) group and other substituents typically occupy equatorial positions to minimize steric hindrance. researchgate.net Optimization of the molecular structure using DFT provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and stability. researchgate.net

Semi-Empirical Methods for Molecular Property Prediction

While high-level ab initio and DFT methods provide accurate results, they can be computationally expensive for large molecules. Semi-empirical methods offer a faster alternative for predicting molecular properties by incorporating experimental parameters to simplify calculations. Although specific studies employing semi-empirical methods on this compound are not extensively documented in the provided context, these methods are generally used for initial conformational searches and for calculating properties of large sets of molecules where computational cost is a significant factor.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nanobioletters.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nanobioletters.com For piperidin-4-one derivatives, the HOMO-LUMO gap analysis indicates the potential for intramolecular charge transfer, which can influence the molecule's electronic and non-linear optical properties. researchgate.net The distribution of the HOMO and LUMO across the molecule helps to identify the electron-donating and electron-accepting regions, respectively. biointerfaceresearch.com

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Calculation of Molecular Descriptors (Dipole Moment, Electronegativity, Hardness, Softness)

Quantum chemical calculations can determine a range of molecular descriptors that quantify various aspects of a molecule's electronic structure and reactivity. biointerfaceresearch.com For piperidin-4-one oxime derivatives, these descriptors are calculated from the HOMO and LUMO energies. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

| Descriptor | Formula | Description |

| Dipole Moment (µ) | - | A measure of the overall polarity of the molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating higher reactivity. |

Conformational Analysis through Computational Methods

Computational methods are invaluable for analyzing the conformational landscape of flexible molecules like this compound. Studies on similar piperidin-4-one structures have shown that the six-membered piperidine ring predominantly exists in a chair conformation. nih.govjaveriana.edu.cojaveriana.edu.conih.gov This is the most stable arrangement as it minimizes both angle strain and torsional strain. In some substituted piperidin-4-ones, twist-boat conformations can also exist, though they are generally less stable. osti.gov For 1-phenylpiperidin-4-one, a related compound, computational studies have identified chair-equatorial, chair-axial, and twist conformers, with the chair-equatorial form being the most abundant. osti.gov The orientation of the bulky benzyl group is crucial, and it is typically found in an equatorial position to avoid steric clashes with the axial hydrogens of the piperidine ring.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry can accurately predict spectroscopic parameters, which aids in the interpretation of experimental spectra. For piperidin-4-one derivatives, DFT calculations have been used to compute ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. researchgate.netepstem.net

NMR Spectroscopy: The calculated chemical shifts and coupling constants from computational models can be compared with experimental data to confirm the molecular structure and conformation. researchgate.net For instance, the predicted NMR data for piperidin-4-one oximes are consistent with a chair conformation where substituents are in equatorial orientations. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR parameters. epstem.net Experimental ¹H and ¹³C NMR data for the closely related compound, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, show characteristic signals that can be assigned to the protons and carbons of the piperidine ring and the benzyl groups. nih.gov

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. epstem.net These calculated frequencies are often scaled to better match experimental results. The comparison between theoretical and experimental IR spectra helps in assigning the vibrational modes to specific functional groups within the molecule, such as the C=N of the oxime and the C-N of the piperidine ring.

| Spectroscopic Technique | Predicted Parameters | Method of Calculation |

| NMR | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT (e.g., B3LYP) with GIAO method |

| IR | Vibrational Frequencies | DFT (e.g., B3LYP) |

Applications of Piperidin 4 One O Benzyl Oxime in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate

The utility of piperidin-4-one O-benzyl oxime as a synthetic intermediate is rooted in the chemical reactivity of its constituent parts. The piperidine (B6355638) ring serves as a robust scaffold that is prevalent in a vast number of biologically active compounds and natural products. The oxime ether functionality is not merely a passive substituent; it is a versatile functional group that can be transformed into other important chemical moieties such as amines, carbonyls, and nitriles, or it can act as a directing group in various chemical transformations. nih.gov This inherent reactivity makes this compound a valuable starting material for a range of synthetic endeavors. nbinno.com

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems, including spirocyclic and fused-ring structures. The oxime functionality, in particular, can participate in various cyclization reactions. For instance, oximes are known precursors for the synthesis of isoxazoles, a class of five-membered heterocycles with a wide range of biological activities. nih.govnanobioletters.com The general strategy involves the in-situ generation of a nitrile oxide from the oxime, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkyne or an alkene, to furnish the isoxazole ring. rsc.orgorganicchemistrydata.orgwikipedia.orgijrpc.com

While specific examples detailing the conversion of this compound itself into fused or spiro-isoxazoles are not extensively documented in the reviewed literature, the established reactivity of oximes suggests its potential in this area. Research on related ketoximes has demonstrated their utility in constructing other heterocyclic systems, such as highly substituted pyridines through rhodium-catalyzed C-H bond functionalization and subsequent electrocyclization. nih.gov This highlights the potential of the oxime moiety within the piperidin-4-one framework to be exploited for the synthesis of novel, fused heterocyclic systems.

The piperidin-4-one core itself is a well-established building block for spiro-heterocycles. nih.gov The carbonyl group of the parent ketone, N-benzyl-4-piperidone, is often utilized in condensation reactions to construct spirocyclic systems. Although the oxime ether in the title compound modifies the reactivity of the 4-position, it can be envisioned that under appropriate conditions, it could be cleaved to regenerate the ketone for subsequent spirocyclization reactions, or the surrounding methylene (B1212753) groups could be functionalized to initiate cyclization.

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The piperidine scaffold is a common feature in molecules synthesized via MCRs. While the direct application of this compound as a building block in well-known MCRs like the Ugi or Passerini reactions is not explicitly detailed in the available literature, the structural motifs present in the molecule are amenable to such transformations.

For instance, the parent ketone, N-benzyl-4-piperidone, can serve as the carbonyl component in these reactions. The Ugi four-component reaction, which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example. Similarly, the Passerini reaction involves the combination of a carbonyl compound, a carboxylic acid, and an isocyanide. The potential for this compound to participate in such reactions could be realized through the in-situ cleavage of the oxime ether to regenerate the ketone functionality under the reaction conditions, or through the development of novel MCRs that directly involve the oxime ether moiety.

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis of large numbers of structurally related compounds, known as chemical libraries. The piperidin-4-one scaffold is an attractive core for combinatorial library synthesis due to its prevalence in pharmaceuticals and the ease with which it can be functionalized at multiple positions.

The concept of "build-couple-transform" is a strategy employed in library synthesis where a central scaffold is first constructed, then coupled with various building blocks, and finally transformed into a diverse range of final products. acs.org this compound is well-suited for this approach. The piperidine nitrogen, the oxime ether, and the aromatic rings of the benzyl (B1604629) groups all represent points of diversification. A library of analogues can be generated by varying the substituents on the piperidine nitrogen, modifying the benzyl group of the oxime ether, or by transforming the oxime functionality into other chemical groups. This allows for the systematic exploration of the chemical space around the piperidin-4-one core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategies for Derivatization and Analog Development

The development of analogues of this compound is a key strategy for modulating its physicochemical properties and biological activity. The main sites for derivatization are the nitrogen atom of the piperidine ring and the oxime and benzyl moieties.

Modifications on the Piperidine Ring Nitrogen

The nitrogen atom of the piperidine ring is a primary site for modification. The N-benzyl group present in the parent compound can be removed through catalytic hydrogenation, a process known as debenzylation, to yield the secondary amine. guidechem.com This secondary amine can then be functionalized through a variety of reactions, including N-alkylation and N-acylation, to introduce a wide range of substituents.

N-Alkylation: The introduction of different alkyl or substituted alkyl groups on the piperidine nitrogen can significantly impact the molecule's properties. Standard N-alkylation conditions, such as reacting the secondary amine with an alkyl halide in the presence of a base, can be employed. researchgate.netechemi.com

N-Acylation: The reaction of the secondary amine with acylating agents like acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. rsc.org This introduces an amide functionality, which can alter the molecule's polarity and hydrogen bonding capabilities. A patent describes the acylation of N-benzyl-4-piperidinecarboxylic acid, a related compound, as a step in a multi-step synthesis. google.com

The ability to readily modify the substituent on the piperidine nitrogen allows for the creation of a diverse library of analogues with tailored properties.

Alterations at the Oxime and Benzyl Moieties

The oxime ether functionality and its associated benzyl group offer another avenue for derivatization. The synthesis of this compound itself involves the reaction of N-benzyl-4-piperidone with hydroxylamine (B1172632), followed by benzylation of the resulting oxime. By using different substituted benzyl halides in the second step, a variety of O-substituted benzyl oxime ethers can be prepared.

A specific example of this is the synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime. nih.gov In this synthesis, 1-benzylpiperidin-4-one oxime is reacted with 2-bromobenzyl bromide in the presence of a base to yield the corresponding O-(2-bromobenzyl) ether. nih.gov This demonstrates the feasibility of introducing substituents onto the benzyl group of the oxime ether, providing a means to fine-tune the electronic and steric properties of this part of the molecule.

The following table summarizes the synthesis of a derivatized this compound:

| Starting Material | Reagent | Product | Reference |

| 1-benzylpiperidin-4-one oxime | 2-bromobenzyl bromide | 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime | nih.gov |

This derivatization strategy, coupled with modifications on the piperidine ring, allows for a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with potentially interesting chemical and biological properties.

Remote Substituent Effects on Reactivity and Structure

The chemical reactivity and solid-state structure of this compound can be significantly influenced by the introduction of substituents at remote positions, such as on the N-benzyl or O-benzyl aromatic rings. These modifications can induce both electronic and steric effects that alter the molecule's conformational preferences and its interactions with other chemical species.

Studies on related N-benzylpiperidine derivatives have further elucidated the impact of remote substituents on biological activity, which is a direct consequence of altered molecular interactions. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the N-benzyl aromatic ring led to slight decreases or similar binding affinities for sigma1 receptors. nih.gov More specifically, research on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed that halogen substitution on the aromatic ring generally maintained a similar affinity for sigma1 receptors while increasing it for sigma2 receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl, methoxy, or amino groups resulted in moderate affinity for sigma1 receptors but weak or negligible affinity for sigma2 receptors. nih.gov These findings highlight the role of electronic effects of remote substituents in modulating the binding selectivity of the piperidine core.

Furthermore, in the context of cholinesterase inhibition by (1-benzyl-3,5-bis(benzylidene)piperidin-4-one) derivatives, various substituents on the benzylidene rings, which are remote from the core piperidine, significantly affect the inhibitory potency. acgpubs.org For example, a nitro substituent resulted in the highest activity against acetylcholinesterase (AChE), whereas halogen substituents had a positive influence on butyrylcholinesterase (BuChE) inhibition. acgpubs.org This demonstrates that remote electronic modifications can fine-tune the interaction of the molecule with specific biological targets.

The following table summarizes the observed effects of remote substituents on the properties of this compound and its analogs.

| Derivative Class | Substituent Position | Substituent Type | Observed Effect | Reference |

| 1-benzylpiperidin-4-one O-(2-bromo-benzyl) oxime | O-benzyl ring | Bromo | Influences molecular geometry (dihedral angle between benzene (B151609) rings) | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamides | N-benzyl ring | Various | Similar or slightly decreased affinity for sigma1 receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Phenylacetamide ring | Halogen | Increased affinity for sigma2 receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Phenylacetamide ring | Electron-donating (OH, OMe, NH2) | Weak or negligible affinity for sigma2 receptors | nih.gov |

| 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones | Benzylidene rings | Nitro | Highest inhibitory activity against AChE | acgpubs.org |

| 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones | Benzylidene rings | Halogen | Positive influence on BuChE inhibition | acgpubs.org |

Utilization in Mechanistic Chemical Biology Studies (as a Chemical Probe)

Studies on Molecular Recognition and Binding Interactions with Biological Macromolecules (Focus on the Chemical Principles)

This compound and its derivatives serve as valuable chemical probes for investigating the principles of molecular recognition at the active sites of biological macromolecules, particularly enzymes like acetylcholinesterase (AChE). The structural features of these compounds, including the piperidine ring, the oxime ether linkage, and the aromatic benzyl groups, allow for a variety of non-covalent interactions that govern their binding affinity and specificity.

Molecular modeling studies on the interaction of pyridinium oximes with AChE have revealed key binding modes that are likely applicable to this compound analogs. nih.gov These studies indicate that pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues in the enzyme's active site, such as tryptophan (Trp) and tyrosine (Tyr), are crucial for stabilization of the complex. nih.gov For instance, interactions with Trp86, Tyr124, and Tyr341 in the AChE active site have been identified as significant. nih.gov

Furthermore, hydrogen bonding plays a critical role in the orientation and binding of these molecules. The oxime group can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with amino acid residues like glycine (Gly) and glutamate (Glu) within the active site. nih.gov The nitrogen atom of the piperidine ring, which is basic, can be protonated under physiological conditions, enabling strong electrostatic interactions or cation-pi interactions with the aromatic residues of the enzyme.

The principles of these binding interactions can be quantitatively studied using biophysical techniques such as Isothermal Titration Calorimetry (ITC). nih.govresearchgate.netjohnshopkins.edunews-medical.netjohnshopkins.edu ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.govnews-medical.net This data allows for a deeper understanding of the driving forces behind molecular recognition. For example, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a positive entropic contribution can be due to the release of ordered solvent molecules from the binding interface.

Investigation of Chemical Processes within Biological Contexts (e.g., enzyme inhibition mechanisms, not clinical efficacy)

This compound and its analogs have been utilized to investigate fundamental chemical processes in biological systems, most notably the mechanisms of enzyme inhibition. The N-benzylpiperidine scaffold is a key feature in many compounds designed as inhibitors of cholinesterases (AChE and BuChE), enzymes critical in neurotransmission. acgpubs.orgnih.govmdpi.com

Studies on a series of α,β-unsaturated carbonyl-based piperidinone derivatives have demonstrated their ability to inhibit both AChE and BuChE. acgpubs.org The inhibitory concentrations (IC50) for these compounds against AChE were found to be in the micromolar range. acgpubs.org For example, a derivative with a nitro substituent showed an IC50 value of 12.55 µM against AChE, while a chlorine-substituted analog was the most potent against BuChE with an IC50 of 17.28 µM. acgpubs.org

The following table presents the cholinesterase inhibitory activities of selected 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives.

| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 1d | 4-NO2 | 12.55 | 28.14 | acgpubs.org |

| 1g | 4-Cl | 18.04 | 17.28 | acgpubs.org |

| 1f | 4-F | 21.65 | 18.78 | acgpubs.org |

| 1h | 4-Br | 22.31 | 19.12 | acgpubs.org |

Kinetic studies on related benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have revealed that these compounds act as competitive inhibitors of cholinesterases. nih.gov A competitive inhibition mechanism implies that the inhibitor binds to the same active site as the natural substrate, in this case, acetylcholine, thereby preventing the substrate from binding and being hydrolyzed. This provides insight into the chemical process being interrogated: the inhibitor is directly competing with the substrate for the enzyme's catalytic machinery.

Beyond enzyme inhibition, N-benzyl piperidin-4-one oxime has been investigated for its effect on cell division. jddtonline.info It has been shown to exhibit antimitotic activity in Allium cepa root meristematic cells, suggesting that it can interfere with the chemical and physical processes involved in mitosis. jddtonline.info This highlights its potential as a chemical probe to study the complex machinery of cell proliferation.

Role in Material Science Research (e.g., Corrosion Inhibition Mechanisms and Surface Chemistry)

In the field of material science, this compound and its derivatives have been primarily investigated for their application as corrosion inhibitors for metals, particularly mild steel in acidic environments. The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The mechanism of corrosion inhibition by these organic molecules is attributed to their specific chemical structure. The presence of heteroatoms such as nitrogen and oxygen, as well as aromatic rings, allows for adsorption onto the metal surface. This adsorption can occur through a combination of physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pairs of electrons on the heteroatoms and the vacant d-orbitals of the metal atoms.

Quantum chemical studies have been employed to correlate the molecular structure of piperidin-4-one oxime derivatives with their inhibition efficiency. Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment are calculated to predict the adsorption behavior and reactivity of the inhibitor. A higher EHOMO value, for example, is indicative of a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.

The adsorption of these inhibitors on the metal surface has been found to follow specific adsorption isotherms, such as the Langmuir or Temkin isotherms. The adherence to a particular isotherm provides information about the nature of the adsorbed layer and the interactions between the adsorbed molecules.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that this compound derivatives can act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Polarization studies typically show a decrease in the corrosion current density in the presence of the inhibitor, while EIS measurements reveal an increase in the charge transfer resistance, both indicating effective corrosion inhibition.

Surface analysis techniques, such as scanning electron microscopy (SEM), provide visual evidence of the protective film formed by the inhibitor on the metal surface. In the presence of the inhibitor, the metal surface appears smoother and less damaged compared to the uninhibited surface after exposure to the corrosive medium.

The following table summarizes key findings from studies on the corrosion inhibition properties of this compound and its derivatives.

| Inhibitor | Metal | Corrosive Medium | Key Findings |

| N-Benzyl Piperidin-4-One Oxime | Mild Steel | 2M HCl | Good inhibition efficiency, mixed-type inhibitor, follows Temkin adsorption isotherm. |

| Alkyl Substituted Piperidin-4-one Oximes | Mild Steel | 1M H2SO4 | Inhibition efficiency is affected by steric crowding of alkyl groups, mixed-mode inhibitor, follows Temkin isotherm. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to piperidin-4-one O-benzyl oxime and its derivatives is a key area of future research. Traditional methods for oxime synthesis often involve stoichiometric reagents and harsh reaction conditions. wikipedia.orgorganic-chemistry.org Modern approaches are geared towards minimizing waste and energy consumption, aligning with the principles of green chemistry.

Future methodologies are expected to focus on:

Catalytic Oximation and O-Benzylation: Exploring novel catalysts, including metal-based and organocatalysts, to facilitate the direct and selective O-benzylation of piperidin-4-one oxime under mild conditions. This would circumvent the need for stoichiometric bases and hazardous alkylating agents.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. rsc.orgchemistryviews.orgnews-medical.netnih.govthieme-connect.com Research into engineered enzymes, such as transaminases or specific oxime-forming biocatalysts, could provide a sustainable pathway to chiral piperidin-4-one derivatives, which can then be converted to their O-benzyl oxime counterparts.

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions, such as grindstone chemistry, or the use of water as a green solvent, can significantly reduce the environmental impact of the synthesis. nih.govijprajournal.com Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve energy efficiency. ijprajournal.com

| Method | Description | Potential Advantages |

| Biocatalysis | Use of enzymes for selective synthesis. | High stereoselectivity, mild conditions, reduced waste. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, better process control, easy scalability. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, energy efficiency. |

| Solvent-Free Reactions | Reactions conducted without a solvent. | Reduced environmental impact, simplified workup. |

Advanced Computational Studies for Enhanced Property Prediction and Mechanistic Insight

Computational chemistry is a powerful tool for predicting the properties and understanding the reactivity of molecules. biointerfaceresearch.comku.ac.ae For this compound, advanced computational studies can provide valuable insights that guide experimental work.

Key areas for computational investigation include:

Conformational Analysis: The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat. chemrevlett.com Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of this compound and its derivatives, which is crucial for understanding their reactivity and biological activity. tandfonline.comresearchgate.netnih.gov The chair conformation is generally the most stable for piperidin-4-one derivatives. nih.govjaveriana.edu.cojaveriana.edu.co

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and potential reactions of this compound. ku.ac.ae This includes studying the transition states and reaction pathways for reactions such as cycloadditions or rearrangements, providing a deeper understanding of the factors that control selectivity.